N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide
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Overview
Description
N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide is a boronic acid derivative that has garnered significant interest in the fields of organic synthesis and medicinal chemistry
Mechanism of Action
Target of Action
The primary target of N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide is the 5-lipoxygenase-activating protein (FLAP) . FLAP is a protein widely distributed within the central nervous system and plays a crucial role in regulating the activation of the 5-lipoxygenase enzyme .
Mode of Action
It is known to act as an important raw material in the synthesis of diaryl derivatives, which are known to regulate flap . The regulation of FLAP can influence the activation of the 5-lipoxygenase enzyme, potentially affecting various biological processes .
Biochemical Pathways
The compound is involved in the regulation of the 5-lipoxygenase pathway . This pathway is crucial for the production of leukotrienes, which are lipid mediators involved in inflammatory responses. By regulating FLAP, the compound can influence the production of leukotrienes, potentially affecting inflammatory responses .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . Its lipophilicity, as indicated by its consensus Log Po/w value of 1.74 , suggests that it may readily cross cell membranes, potentially influencing its distribution within the body .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its regulation of FLAP and, consequently, the 5-lipoxygenase pathway . By influencing the production of leukotrienes, the compound could potentially affect inflammatory responses . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the body could affect its absorption, distribution, metabolism, and excretion . Additionally, factors such as pH and temperature could potentially influence its stability and activity .
Biochemical Analysis
Biochemical Properties
N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide is an important raw material in the synthesis of diaryl derivatives acting as FLAP regulators . FLAP (5-lipoxygenase-activating protein) is a protein widely distributed within the central nervous system, whose function is to regulate the activation of the 5-lipoxygenase enzyme . The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of high biological activity, strong stability, and drug resistance .
Cellular Effects
Given its role in the regulation of the 5-lipoxygenase enzyme through FLAP, it can be inferred that it may have significant effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its role in the regulation of the 5-lipoxygenase enzyme suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide typically involves a multi-step process. One common method is the Miyaura borylation reaction, followed by sulfonylation. The Miyaura borylation involves the reaction of an aryl halide with a diboron reagent in the presence of a palladium catalyst and a base. The resulting boronic ester is then subjected to sulfonylation using a sulfonyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form amines.
Hydrolysis: The boronic ester group can be hydrolyzed to form the corresponding boronic acid.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Cross-Coupling: Biaryl compounds or other substituted aromatic compounds.
Oxidation: Sulfonic acids.
Reduction: Amines.
Scientific Research Applications
N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and advanced materials.
Comparison with Similar Compounds
Similar Compounds
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: Another boronic acid derivative with similar structural features.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: A boronic ester intermediate used in organic synthesis.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A boronic ester with applications in medicinal chemistry.
Uniqueness
N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide is unique due to its combination of a boronic ester and a sulfonamide group, which provides a versatile platform for chemical modifications and interactions with biological targets. This dual functionality enhances its potential in various applications, from organic synthesis to drug development.
Properties
IUPAC Name |
N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BFNO4S/c1-6-22(18,19)17-12-8-7-10(9-11(12)16)15-20-13(2,3)14(4,5)21-15/h7-9,17H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUZMWXSVTUWCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NS(=O)(=O)CC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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